Ki20227 - 623142-96-1

Ki20227

Catalog Number: EVT-271977
CAS Number: 623142-96-1
Molecular Formula: C24H24N4O5S
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ki20227 (N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N′-[1-(1,3-thiazole-2-yl)ethyl]urea) is a potent and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as the c-Fms tyrosine kinase. [, , , ] This receptor plays a crucial role in the proliferation, differentiation, and function of macrophages and osteoclasts. [, ] Ki20227 is classified as a tyrosine kinase inhibitor due to its ability to block the kinase activity of CSF1R. [, , ] It has been extensively used in preclinical research to investigate the role of CSF1R signaling in various biological processes, particularly in inflammatory diseases, bone remodeling, and cancer. [, , , , , , , , , , , ]

Source

Ki20227 was synthesized in the Kirin Pharmaceutical Research Laboratories located in Gunma, Japan. The synthesis process has been documented in various studies focusing on its biological activity and potential therapeutic applications .

Classification

Ki20227 falls under the category of small-molecule inhibitors targeting receptor tyrosine kinases. Specifically, it inhibits the c-Fms receptor, which is crucial for macrophage colony-stimulating factor signaling, thereby affecting immune responses and bone metabolism .

Synthesis Analysis

Methods

The synthesis of Ki20227 involves several steps that include the coupling of specific chemical precursors to form the desired urea structure. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques.

Technical Details

The synthetic route begins with the formation of the quinoline derivative, followed by the introduction of methoxy groups and subsequent coupling with thiazole derivatives to yield the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and confirm the structure of Ki20227 .

Molecular Structure Analysis

Structure

The molecular structure of Ki20227 features a complex arrangement that includes a quinoline moiety linked to a methoxyphenyl group and a thiazole ring. This structure is critical for its interaction with the c-Fms receptor.

Data

  • Molecular Formula: C_{19}H_{22}N_{2}O_{4}S
  • Molecular Weight: 378.45 g/mol
  • Structural Features: The presence of multiple functional groups enhances its binding affinity to the target kinase.
Chemical Reactions Analysis

Reactions

Ki20227 primarily acts through competitive inhibition of the c-Fms receptor, preventing its activation by macrophage colony-stimulating factor. This inhibition leads to reduced osteoclastogenesis and inflammation.

Technical Details

The efficacy of Ki20227 can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For c-Fms, the IC50 value for Ki20227 is approximately 2 nmol/L, indicating potent inhibitory activity compared to its enantiomers .

Mechanism of Action

Process

Ki20227 exerts its action by binding to the c-Fms receptor, blocking downstream signaling pathways that promote inflammation and bone resorption. This mechanism is particularly relevant in conditions characterized by excessive osteoclast activity, such as rheumatoid arthritis.

Data

In preclinical models, oral administration of Ki20227 significantly reduced markers of inflammation and osteoclast activity in collagen-induced arthritis models. This suggests that it may help mitigate disease progression by inhibiting M-CSF-dependent pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light.

Chemical Properties

  • pH: Neutral when dissolved in appropriate solvents.
  • Reactivity: Exhibits stability under physiological conditions but may react with strong acids or bases.
Applications

Scientific Uses

Ki20227 has been investigated for its potential applications in treating inflammatory diseases such as rheumatoid arthritis due to its ability to inhibit osteoclast differentiation. Additionally, research suggests that it may have utility in cancer therapies where macrophage activity contributes to tumor progression or metastasis . Its selective inhibition profile makes it a candidate for further development as a therapeutic agent aimed at modulating immune responses without broadly suppressing immune function.

Molecular Pharmacology of Ki20227: Target Selectivity & Signaling Modulation

Receptor Tyrosine Kinase Inhibition Profiles

CSF1R (c-Fms) Inhibition Dynamics & Structural Binding Mechanisms

Ki20227 (N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazole-2-yl)ethyl]urea) is a quinoline-urea derivative that acts as a potent and selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R, also known as c-Fms). CSF1R is a type III receptor tyrosine kinase (RTK) critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts [2] [9]. Ki20227 binds to the ATP-binding pocket of CSF1R with high affinity, exhibiting an inhibitory concentration (IC50) of 2 nM against ligand-dependent phosphorylation of the receptor [6] [9]. This binding disrupts the kinase's activation loop conformation, preventing autophosphorylation and subsequent downstream signaling.

The structural specificity arises from Ki20227's interactions with key residues in the CSF1R kinase domain. Molecular modeling reveals that the quinoline moiety forms hydrogen bonds with hinge region residues (Cys666 and Glu671), while the urea linker stabilizes the binding through hydrophobic interactions with Val548, Leu602, and Leu644. This precise fit minimizes steric clashes, contributing to its high selectivity for CSF1R over other kinases [9]. In cellular assays, Ki20227 suppresses M-CSF-dependent phosphorylation of CSF1R in RAW264.7 macrophages at nanomolar concentrations (IC50 = 3–10 nM), effectively inhibiting osteoclast differentiation and bone-resorbing activity [1] [9].

Table 1: Structural Binding Interactions of Ki20227 in the CSF1R Kinase Domain

Structural RegionResidues InvolvedInteraction TypeFunctional Consequence
Hinge RegionCys666, Glu671Hydrogen bondingBlocks ATP binding
Hydrophobic PocketVal548, Leu602Van der Waals interactionsStabilizes inactive kinase conformation
DFG Motif VicinityLeu644Hydrophobic contactPrevents activation loop movement

Cross-Reactivity with VEGFR2, PDGFRβ, and c-Kit: Comparative IC50 Analysis

Despite its primary specificity for CSF1R, Ki20227 exhibits moderate inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and stem cell factor receptor (c-Kit). Quantitative IC50 profiling demonstrates the following rank order of potency:

  • CSF1R: 2 nM
  • VEGFR2: 12 nM
  • PDGFRβ: 217 nM
  • c-Kit: 451 nM [6] [7] [9]

This 100-fold selectivity gap between CSF1R and c-Kit underscores Ki20227’s optimized targeting of the CSF1R kinase domain. The compound’s activity against VEGFR2 likely relates to structural homology in the ATP-binding pockets of type III RTKs, particularly the conserved "DFG-in" conformation required for kinase activation. However, at therapeutically relevant concentrations (≤50 nM), Ki20227’s effects on VEGFR2 and PDGFRβ are minimal, as evidenced by its lack of anti-angiogenic activity in in vitro endothelial cell proliferation assays [9].

Table 2: Kinase Inhibition Profile of Ki20227

Target KinaseIC50 (nM)Selectivity Ratio (vs. CSF1R)Cellular/Functional Impact
CSF1R (c-Fms)21.0xBlocks osteoclast differentiation; suppresses bone resorption
VEGFR2 (KDR)126.0xLimited anti-angiogenic effect at high doses
PDGFRβ217108.5xWeak inhibition of stromal cell signaling
c-Kit451225.5xNegligible impact on stem cell survival

Absence of Activity on Flt3, EGFR, and c-Src: Selectivity Validation

Ki20227 demonstrates exceptional selectivity by sparing structurally divergent kinases. At concentrations up to 1 µM, it shows no significant inhibition of:

  • Fms-like tyrosine kinase 3 (Flt3): Critical in acute myeloid leukemia (AML) pathogenesis [9].
  • Epidermal growth factor receptor (EGFR): A key oncogenic driver in solid tumors.
  • c-Src proto-oncogene (c-Src): Regulates osteoclast cytoskeletal dynamics [6] [9].

This selectivity was validated through kinase panel screens and cellular assays. In Ba/F3 cells expressing constitutively active Flt3-ITD mutations, Ki20227 (1 µM) failed to suppress proliferation, whereas the multi-kinase inhibitor midostaurin (PKC412) achieved complete growth arrest [9]. Similarly, Ki20227 did not inhibit EGFR autophosphorylation in A431 epidermoid carcinoma cells or c-Src-mediated phosphorylation events in osteoclast resorption pits [9]. The absence of off-target effects against these kinases highlights Ki20227’s tailored design for CSF1R-driven pathologies, minimizing risks of unintended signaling disruption.

All compound names mentioned: Ki20227, Ki-20227, Ki 20227, N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazole-2-yl)ethyl]urea

Properties

CAS Number

623142-96-1

Product Name

Ki20227

IUPAC Name

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)

InChI Key

SHPFDGWALWEPGS-UHFFFAOYSA-N

SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Ki 20227
Ki-20227
Ki20227
N-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-methoxyphenyl)-N'-(1-(1,3-thiazole-2-yl)ethyl)urea

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.